molecular formula C13H15FN4O3S B2380550 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034307-33-8

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2380550
CAS RN: 2034307-33-8
M. Wt: 326.35
InChI Key: NYPMRUGIEPBJDX-UHFFFAOYSA-N
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Description

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, commonly known as Efatutazone, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including diabetes, cancer, and inflammation.

Scientific Research Applications

Anticancer Activity

Antibacterial and Antifungal Activity

  • One-Pot Synthesis and Biological Activity Evaluation : Novel triazole derivatives were synthesized, showing promising antibacterial and free radical scavenging activities (Sreerama et al., 2020).
  • Antimicrobial Activity of Fluorophenyl-Containing Triazoles : New fluorophenyl-containing triazole derivatives were studied for their antimicrobial and antifungal activities, showing significant effects (Бігдан, 2021).

Chemical Synthesis and Reactivity

  • Development of Azomethine Ylide : This study focused on the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, highlighting its role in organic synthesis (Yoo, 2015).
  • Denitrogenative Cross-Coupling : The research developed a method for synthesizing 1-alkyl-3-sulfonamido-1H-pyrroles via Rh(II)-catalyzed denitrogenative coupling of different 1,2,3-triazoles (Koronatov et al., 2021).

Therapeutic Applications

  • Synthesis of Anti-Nociceptive and Anti-Inflammatory Agents : Novel triazole derivatives were synthesized with potential anti-nociceptive and anti-inflammatory activities (Rajasekaran & Rajagopal, 2009).

properties

IUPAC Name

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-6-5-15-16-18/h3-7,10H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMRUGIEPBJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

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